molecular formula C10H16N2O B13269979 4-((Pyridin-2-ylmethyl)amino)butan-2-ol

4-((Pyridin-2-ylmethyl)amino)butan-2-ol

Cat. No.: B13269979
M. Wt: 180.25 g/mol
InChI Key: NUVQDGRYGZYHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Pyridin-2-ylmethyl)amino)butan-2-ol is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a pyridine ring attached to a butanol moiety through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-2-ylmethyl)amino)butan-2-ol typically involves the reaction of pyridine-2-methylamine with butan-2-ol under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-2-ylmethyl)amino)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carbaldehyde, while reduction could produce pyridine-2-methylamine .

Scientific Research Applications

4-((Pyridin-2-ylmethyl)amino)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((Pyridin-2-ylmethyl)amino)butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-((Pyridin-4-ylmethyl)amino)butan-1-ol: Similar structure but with the pyridine ring attached at a different position.

    Pyridine-2-methylamine: Lacks the butanol moiety.

    Butan-2-ol: Lacks the pyridine and amino groups.

Uniqueness

4-((Pyridin-2-ylmethyl)amino)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a butanol moiety through an amino linkage makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-(pyridin-2-ylmethylamino)butan-2-ol

InChI

InChI=1S/C10H16N2O/c1-9(13)5-7-11-8-10-4-2-3-6-12-10/h2-4,6,9,11,13H,5,7-8H2,1H3

InChI Key

NUVQDGRYGZYHTP-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=CC=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.